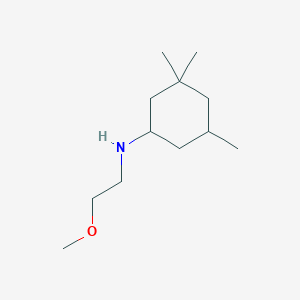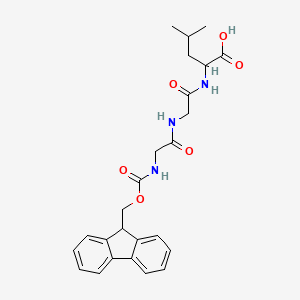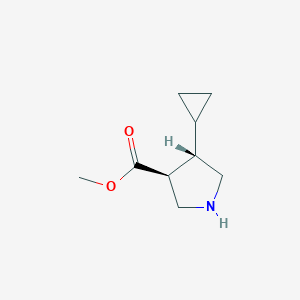
4-Hydroxypyridine-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxypyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H5NO5. It is a derivative of pyridine, featuring hydroxyl and carboxyl functional groups. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyridine-2,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the oxidation of 4-hydroxypyridine-2-carboxylic acid using potassium permanganate or other strong oxidizers under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 4-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, leading to the formation of dihydroxypyridine derivatives.
Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Complex pyridine derivatives with additional functional groups.
Reduction Products: Dihydroxypyridine derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
科学研究应用
4-Hydroxypyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
作用机制
The mechanism of action of 4-hydroxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as glutamate decarboxylase, affecting the metabolic pathways in which these enzymes are involved. The hydroxyl and carboxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
相似化合物的比较
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid): Similar structure but different positional isomers.
Pyridine-2,5-dicarboxylic acid: Lacks the hydroxyl group, leading to different chemical properties.
2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks carboxyl groups.
Uniqueness: 4-Hydroxypyridine-2,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C7H5NO5 |
|---|---|
分子量 |
183.12 g/mol |
IUPAC 名称 |
4-oxo-1H-pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-1-4(7(12)13)8-2-3(5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI 键 |
ONTUGERKWCTYSU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=C(C1=O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


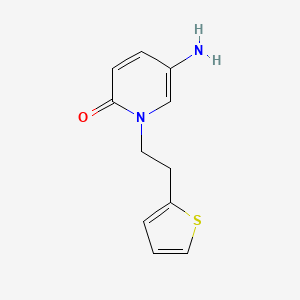
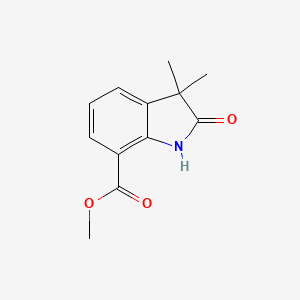
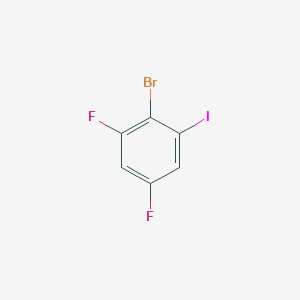
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
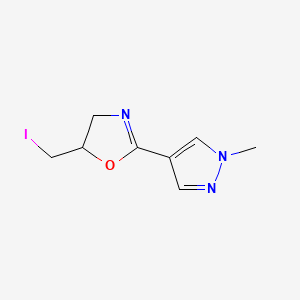
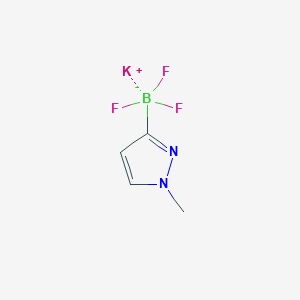

![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
